molecular formula C13H11NO4S2 B286005 methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate

methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate

Cat. No.: B286005
M. Wt: 309.4 g/mol
InChI Key: OFRYIIGFGFEEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate is an organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound features a benzylthio group, a nitro group, and a carboxylate ester group attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the thiophene ring, which undergoes nitration to introduce the nitro group at the 5-position. The benzylthio group is then introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the thiophene ring. Finally, the carboxylate ester group is introduced through esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and esterification steps to ensure consistent product quality and yield. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylthio group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C13H11NO4S2

Molecular Weight

309.4 g/mol

IUPAC Name

methyl 4-benzylsulfanyl-5-nitrothiophene-3-carboxylate

InChI

InChI=1S/C13H11NO4S2/c1-18-13(15)10-8-20-12(14(16)17)11(10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

OFRYIIGFGFEEBU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CSC(=C1SCC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CSC(=C1SCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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